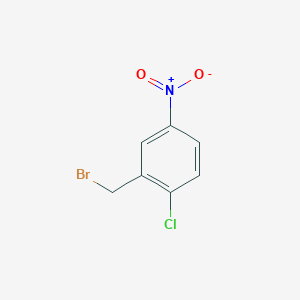
2-Bromo-5-hydroxypyrazine
Descripción general
Descripción
2-Bromo-5-hydroxypyrazine (2-BHP) is an organic compound with a molecular formula of C5H5BrN2O. It is a colorless, crystalline solid with a melting point of about 126°C and a boiling point of about 200°C. 2-BHP is a member of the pyrazine family of compounds, which are characterized by a five-member ring containing two nitrogen atoms. It is used in a variety of applications, including as a reagent in organic synthesis, a catalyst in pharmaceutical synthesis, and a precursor to other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Reuben G. Jones Synthesis Method : The synthesis of 2-hydroxypyrazines, including compounds similar to 2-bromo-5-hydroxypyrazine, was significantly advanced by Reuben G. Jones in 1949. This method involves a double condensation between 1,2-dicarbonyls and α-aminoamides with sodium hydroxide at low temperatures. Recent improvements in reaction parameters, such as the use of tetraalkylammonium hydroxide, have enhanced regioselectivity and yield, particularly when starting from phenylglyoxal and α-aminoamides (Legrand & Janin, 2022).
Applications in Material Science
- Corrosion Inhibition : A study on the corrosion inhibition properties of pyrazine derivatives, including 2-amino-5-bromopyrazine, revealed their effectiveness in protecting cold rolled steel in hydrochloric acid solutions. These compounds, similar to this compound, act as mixed-type inhibitors and adhere to the steel surface following Langmuir adsorption isotherm (Deng, Li, & Fu, 2011).
Biocatalytic Production and Bioanalytical Applications
- Biocatalytic Production : The acid-base properties of 5-hydroxypyrazine-2-carboxylic acid, a compound structurally related to this compound, have been studied to optimize biocatalytic production processes. These studies provide valuable data for selecting the optimum pH for biotransformation and downstream processing in the production of tuberculostatics (Sak-Bosnar & Kovar, 2005).
Antiviral Research
- Antiviral Activity : Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5, which includes structural analogs of this compound, has shown significant inhibition of retrovirus replication in cell culture. These findings suggest potential applications in antiviral therapies (Hocková et al., 2003).
Pharmaceutical Synthesis
- Pharmaceutical Ingredient Production : A green and high-efficiency production method for Tetramethylpyrazine (TMP), a pharmaceutical ingredient, has been developed using microbial cell factories and recombinant E. coli. This method could be relevant for compounds like this compound in producing high-value pharmaceutical ingredients in an ecological and economical way (Li et al., 2022).
Corrosion Inhibitor Research
- Corrosion Inhibitor Studies : N-hydroxypyrazine-2-carboxamide, similar to this compound, has been introduced as a new and effective corrosion inhibitor for mild steel in acidic medium. This research highlights the potential of pyrazine derivatives as green corrosion inhibitors, which could include applications for this compound (Dewangan et al., 2022).
Safety and Hazards
2-Bromo-5-hydroxypyrazine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-hydroxypyrazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. This inhibition can lead to alterations in the redox state of cells, affecting various metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in stress responses and metabolic regulation. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, this compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This compound can also interfere with DNA replication and transcription by binding to nucleic acids, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways and stress responses without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects are dose-dependent and can be observed in various tissues and organs .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It can interact with enzymes such as glutathione S-transferases, which play a role in the detoxification of reactive oxygen species and other harmful compounds. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, this compound can interact with DNA and transcription factors, affecting gene expression. In the mitochondria, it can influence metabolic processes and energy production .
Propiedades
IUPAC Name |
5-bromo-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXBHQAWOFJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377976 | |
| Record name | 2-Bromo-5-hydroxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374063-92-0 | |
| Record name | 5-Bromo-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374063-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-hydroxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-hydroxypyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1272070.png)
![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)





![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)


![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)
![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)
![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)
![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)